molecular formula C17H19ClN2O B2968895 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052076-43-3

2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2968895
CAS No.: 1052076-43-3
M. Wt: 302.8
InChI Key: BFWFXJHDJVSNOQ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride is a substituted benzimidazole derivative characterized by a methoxymethyl group at the 2-position and a 3-methylbenzyl group at the 1-position of the benzimidazole core. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research.

Properties

IUPAC Name

2-(methoxymethyl)-1-[(3-methylphenyl)methyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O.ClH/c1-13-6-5-7-14(10-13)11-19-16-9-4-3-8-15(16)18-17(19)12-20-2;/h3-10H,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWFXJHDJVSNOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2COC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a Friedel-Crafts alkylation reaction using 3-methylbenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The methoxymethyl and 3-methylbenzyl groups may enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Bioactivity

Benzimidazole derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Position) Key Bioactivity/IC50 (if available) Reference
2-(Methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole HCl 2-methoxymethyl, 1-(3-methylbenzyl) N/A (structural focus)
1-(Butoxymethyl)-1H-benzo[d]imidazole (3f) 1-butoxymethyl Acetylcholinesterase inhibition: 1.533 mM
(R)-1-(sec-Butoxymethyl)-1H-benzo[d]imidazole (3h) 1-sec-butoxymethyl Acetylcholinesterase inhibition: 1.573 mM
2-(Benzylthio)-1H-benzo[d]imidazole 2-benzylthio Antifungal activity (qualitative)
2-((1-Phenylhydrazinyl)methyl)-1H-benzo[d]imidazole 2-(phenylhydrazinyl)methyl Intermediate for antifungal agents
2-{2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-1H-benzo[d]imidazole HCl 2-methoxyphenyl-sulfonylpiperazine Sildenafil analog (erectile dysfunction)
Key Observations:
  • Therapeutic Applications : The 3-methylbenzyl group in the target compound differentiates it from sulfonylpiperazine-substituted analogs (e.g., sildenafil-like derivatives), which target phosphodiesterase enzymes .
Key Observations:
  • The target compound’s synthesis likely involves alkylation reactions similar to those described for 2-(benzylthio)-1H-benzo[d]imidazole . However, the methoxymethyl group may require protective strategies to prevent demethylation under basic or acidic conditions.
  • In contrast, sulfonylpiperazine-substituted benzimidazoles require multi-step protocols involving chlorosulfonic acid, which complicates scalability .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) Solubility (HCl salt) Stability
Target Compound ~300 (estimated) High (aqueous) Stable at 2–8°C
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole HCl 309.83 High (aqueous) Light-sensitive
3-(Imidazol-1-ylmethyl)benzoic acid HCl 238.67 Moderate Room temperature
Key Observations:
  • The hydrochloride salt form improves aqueous solubility across all compounds, critical for in vivo applications.
  • Bulky substituents (e.g., piperidin-4-yl in ) may reduce crystallinity compared to the target compound’s compact 3-methylbenzyl group.

Biological Activity

The compound 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SAR).

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. The compound exhibits significant antibacterial and antifungal activities against various strains of bacteria and fungi.

  • Antibacterial Activity : The compound has been tested against both Gram-positive and Gram-negative bacteria. In vitro studies indicated strong activity against Staphylococcus aureus and Micrococcus luteus, with Minimum Inhibitory Concentrations (MICs) reported as low as 15.6 mg/L for certain derivatives .
  • Antifungal Activity : While some derivatives demonstrated antifungal properties, the specific compound showed limited efficacy against common fungal pathogens like Candida albicans .

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives significantly influences their biological activity. Modifications at the C-2 position, such as the introduction of different alkyl groups, have been shown to enhance antibacterial potency. For instance, compounds with cyclohexyl or phenyl substituents exhibited improved activity compared to their unsubstituted counterparts .

Case Studies

  • Study on Antimicrobial Activity : A comprehensive study evaluated various benzimidazole derivatives, including this compound. The results indicated that while some compounds were ineffective against Gram-negative bacteria, they showed promising results against Gram-positive strains, suggesting a selective mechanism of action .
  • Toxicity Assessment : Toxicity assays revealed that certain derivatives did not exhibit significant cytotoxic effects on eukaryotic cells, which is crucial for their potential therapeutic use .

Data Table: Biological Activity Summary

Compound NameMIC (mg/L)Target OrganismActivity Type
This compound15.6Staphylococcus aureusAntibacterial
This compound>1000E. coliAntibacterial
This compound>1000Candida albicansAntifungal

Q & A

Q. What are the standard synthetic routes for 2-(methoxymethyl)-1-(3-methylbenzyl)-1H-benzo[d]imidazole hydrochloride, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves alkylation or condensation reactions. For example, benzimidazole derivatives can be prepared via nucleophilic substitution using benzyl chlorides (e.g., 3-methylbenzyl chloride) and functionalized precursors under reflux conditions with a base like triethylamine. Intermediates are characterized using 1H/13C NMR (e.g., singlet peaks for methylene groups at δ 4.50 ppm and aromatic protons), IR (to confirm functional groups like NH or C=N), and HRMS for molecular weight validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and avoid discharge into drains .
  • Storage : Keep in sealed glass containers away from heat and sunlight to prevent degradation .

Q. How are spectral data analyzed to confirm the structural integrity of this compound?

Methodological Answer:

  • 1H NMR : Identify substituents (e.g., methoxymethyl groups via δ 3.71 ppm singlet) and aromatic protons (δ 6.68–7.87 ppm).
  • 13C NMR : Verify C=N signals (~δ 149 ppm) and methoxy carbons (~δ 55 ppm).
  • IR : Confirm NH stretches (~3395 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the synthesis and electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G * level predicts optimized geometries and electronic transitions. For example, HOMO-LUMO gaps can correlate with photophysical properties (e.g., fluorescence). Validate computational results with experimental UV-Vis or cyclic voltammetry data .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity) across multiple cell lines.
  • Structural Analog Comparison : Compare substituent effects (e.g., methoxy vs. chloro groups) to identify SAR trends .
  • Statistical Validation : Apply ANOVA or regression models to assess reproducibility .

Q. What strategies improve synthetic yields of benzimidazole derivatives under reflux conditions?

Methodological Answer:

  • Catalyst Optimization : Use nano-SiO₂ to enhance reaction rates and yields via surface activation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Stepwise Monitoring : Track reaction progress via TLC (e.g., hexane:ethyl acetate = 60:40) to optimize reaction times .

Q. How are hydrazine-derived analogs designed to enhance anticonvulsant or antifungal activity?

Methodological Answer:

  • Scaffold Modification : Introduce hydrazine carboxamides at position 2 of the benzimidazole core via condensation with aromatic aldehydes.
  • Bioisosteric Replacement : Replace methoxymethyl with piperidinyl groups to improve blood-brain barrier penetration .

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